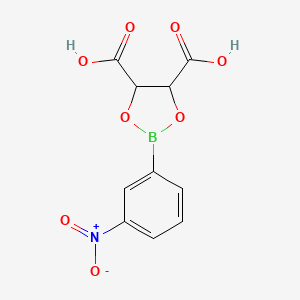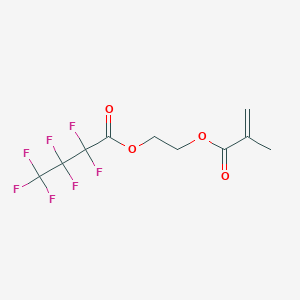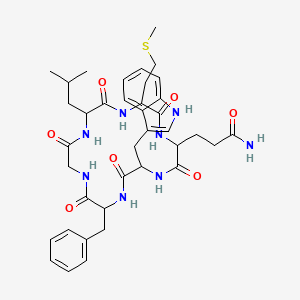
2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4R,5R-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ニトロフェニル)-1,3,2-ジオキサボロラン-4R,5R-ジカルボン酸は、ボロン酸類に属する有機化合物です。この化合物は、カルボン酸基でさらに置換されているジオキサボロラン環にニトロフェニル基が結合していることを特徴としています。この化合物のユニークな構造は、さまざまな化学的および生物学的調査の興味深い対象となっています。
準備方法
合成ルートと反応条件
2-(3-ニトロフェニル)-1,3,2-ジオキサボロラン-4R,5R-ジカルボン酸の合成は、通常、3-ニトロフェニルボロン酸を適切なジオキサボロラン前駆体と制御された条件下で反応させることから始まります。反応は、多くの場合、トルエンなどの有機溶媒中で、パラジウムなどの触媒と炭酸カリウムなどの塩基の存在下で行われます。反応混合物を加熱して、目的の生成物の形成を促進します。
工業生産方法
工業的な設定では、この化合物の生産には、大規模なバッチプロセスまたは連続フロープロセスが使用されます。自動反応器の使用と温度、圧力、反応物濃度などの反応パラメータの精密な制御により、最終生成物の高収率と高純度が保証されます。この化合物の精製は、通常、再結晶またはクロマトグラフィー技術によって達成されます。
化学反応の分析
反応の種類
2-(3-ニトロフェニル)-1,3,2-ジオキサボロラン-4R,5R-ジカルボン酸は、次のようなさまざまな化学反応を起こします。
酸化: ニトロフェニル基は、酸化されてニトロ誘導体になることができます。
還元: ニトロ基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、アミノ基に還元できます。
置換: ボロン酸部分は、ハロゲン化物と鈴木・宮浦クロスカップリング反応を起こして、ビアリール化合物を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
置換: 鈴木・宮浦クロスカップリング反応には、パラジウム触媒と炭酸カリウムなどの塩基が使用されます。
生成される主な生成物
酸化: ニトロ誘導体の生成。
還元: アミノ誘導体の生成。
置換: ビアリール化合物の生成。
科学研究への応用
2-(3-ニトロフェニル)-1,3,2-ジオキサボロラン-4R,5R-ジカルボン酸は、科学研究でいくつかの用途があります。
化学: 複雑な有機分子やポリマーの合成におけるビルディングブロックとして使用されます。
生物学: 生化学プローブとしての可能性と創薬における可能性について研究されています。
医学: 抗がん活性や抗炎症活性など、潜在的な治療的特性について調査されています。
産業: センサーや触媒などの先進材料の開発に利用されています。
科学的研究の応用
2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4R,5R-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe and in drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts.
作用機序
2-(3-ニトロフェニル)-1,3,2-ジオキサボロラン-4R,5R-ジカルボン酸の作用機序は、特定の分子標的との相互作用を伴います。ニトロフェニル基は、酸化還元反応を起こすことができ、ボロン酸部分は、ジオールや他の求核剤と可逆的な共有結合を形成することができます。これらの相互作用は、さまざまな生化学的経路や細胞プロセスを調節することができます。
類似化合物の比較
類似化合物
2-(3-ニトロフェニル)酢酸: ニトロフェニル基とカルボン酸基を含みますが、ボロン酸部分は含まれていません。
3-ニトロフェニルボロン酸: ニトロフェニル基とボロン酸基を含みますが、ジオキサボロラン環は含まれていません。
独自性
2-(3-ニトロフェニル)-1,3,2-ジオキサボロラン-4R,5R-ジカルボン酸は、ニトロフェニル基と、カルボン酸置換基を有するジオキサボロラン環の両方が存在することによってユニークです。この官能基の組み合わせは、独自の化学反応性と生物活性を与え、さまざまな用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(3-Nitrophenyl)acetic acid: Contains a nitrophenyl group and a carboxylic acid group but lacks the boronic acid moiety.
3-Nitrophenylboronic acid: Contains a nitrophenyl group and a boronic acid group but lacks the dioxaborolane ring.
Uniqueness
2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4R,5R-dicarboxylic acid is unique due to the presence of both the nitrophenyl group and the dioxaborolane ring with carboxylic acid substitutions. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(3-nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BNO8/c13-9(14)7-8(10(15)16)20-11(19-7)5-2-1-3-6(4-5)12(17)18/h1-4,7-8H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYPDMHYDHHGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)O)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BNO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)


![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)



![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)

![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)



